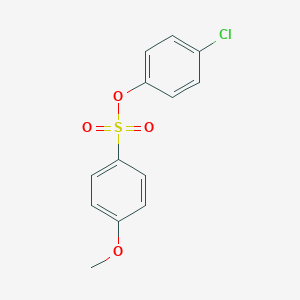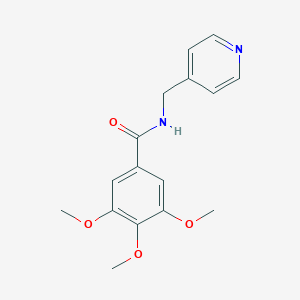![molecular formula C13H9ClN2O3 B185001 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid CAS No. 67232-58-0](/img/structure/B185001.png)
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid, also known as CPBA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that play a crucial role in inflammation and pain. CPBA has been shown to have a variety of applications in the field of medicine, including the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
作用机制
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid exerts its effects by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins. By blocking the activity of COX-2, this compound reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain. Additionally, this compound has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have antioxidant properties, meaning that it can help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have analgesic effects, meaning that it can reduce pain. This compound has also been shown to have antiplatelet effects, meaning that it can reduce the risk of blood clots.
实验室实验的优点和局限性
One advantage of using 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid in lab experiments is that it is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. Additionally, this compound has been shown to have a good safety profile, meaning that it is unlikely to cause significant side effects in laboratory animals. However, one limitation of using this compound in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the body.
未来方向
There are several future directions for research on 2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid. One area of interest is the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, there is ongoing research on the mechanisms of action of this compound, which may lead to the discovery of new targets for drug development. Finally, there is interest in exploring the potential use of this compound in combination with other drugs, as well as the development of new analogs of this compound with improved properties.
合成方法
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-chloronicotinoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a useful treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
67232-58-0 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
2-[(2-chloropyridin-3-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)13(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI 键 |
WWAZKNNZHJFLRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



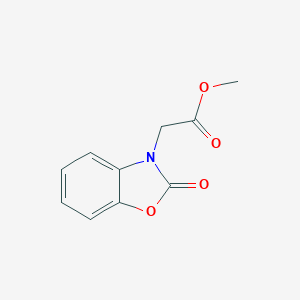


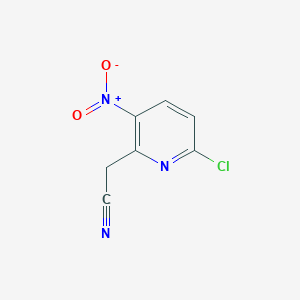

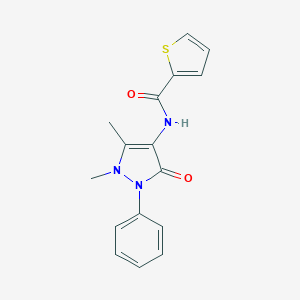
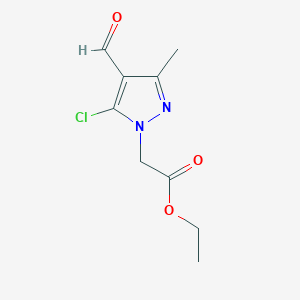
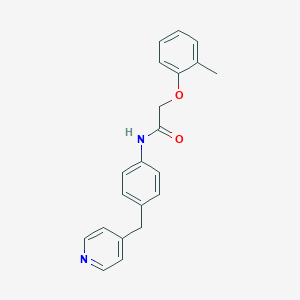

![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)

